Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide

Übersicht

Beschreibung

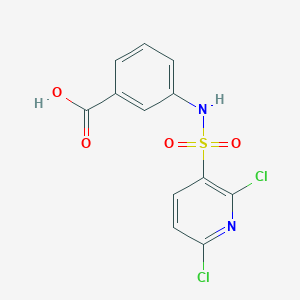

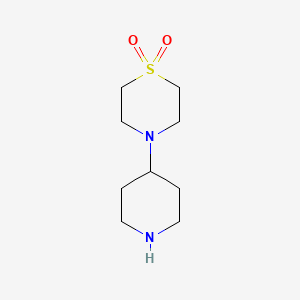

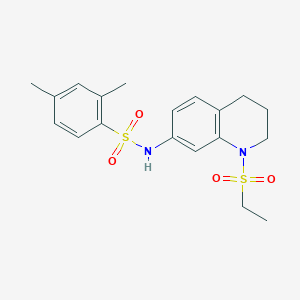

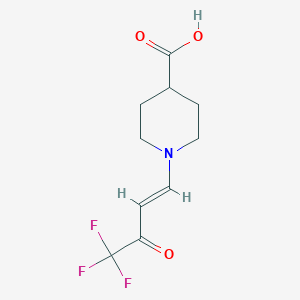

“Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is a chemical compound with the molecular formula C9H18N2O2S . It has an average mass of 218.316 Da and a mono-isotopic mass of 218.108902 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wirkmechanismus

TPO acts as a radical scavenger by reacting with free radicals and preventing them from damaging cellular structures. It also acts as a reducing agent by donating electrons to other molecules and reducing their oxidation state. TPO can also act as a catalyst for organic reactions by facilitating the formation of chemical bonds between molecules.

Biochemical and Physiological Effects:

TPO has various biochemical and physiological effects, including its ability to inhibit the activity of cytochrome P450 enzymes and nitric oxide synthase. It also has anti-inflammatory and antioxidant properties, which make it useful for treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using TPO in lab experiments is its ability to act as a radical scavenger and reducing agent, which makes it useful for studying various biochemical and physiological processes. However, one of the limitations of using TPO is its potential toxicity, which can affect the accuracy of experimental results.

Zukünftige Richtungen

There are various future directions for research on TPO, including its use as a potential therapeutic agent for treating various diseases. Further research is needed to determine the optimal dosage and administration route for TPO, as well as its potential side effects. Additionally, research is needed to investigate the potential of TPO as a catalyst for organic reactions and to develop new synthetic methods for producing TPO and related compounds.

Conclusion:

In conclusion, TPO is an important molecule for studying various biochemical and physiological processes. Its unique chemical structure and properties make it useful for various scientific research applications, including its use as a radical scavenger, reducing agent, and catalyst for organic reactions. Further research is needed to fully understand the potential of TPO as a therapeutic agent and to develop new synthetic methods for producing TPO and related compounds.

Wissenschaftliche Forschungsanwendungen

TPO has various scientific research applications, including its use as a radical scavenger, a reducing agent, and a catalyst for organic reactions. It is also used in the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. TPO is an important molecule for studying the mechanism of action of various enzymes and proteins, including cytochrome P450 enzymes and nitric oxide synthase.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-piperidin-4-yl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXTVEAHYVGSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)

![8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2900812.png)